S-Trityl-L-cysteine S-Trityl-L-cysteine (2R)-2-amino-3-[(triphenylmethyl)thio]propanoic acid is a benzenoid aromatic compound.
Tritylcysteine is a derivative of cysteine with antimitotic activity and potential antineoplastic activity. (NCI04)
Brand Name: Vulcanchem
CAS No.: 2799-07-7
VCID: VC21536735
InChI: InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Molecular Formula: C22H21NO2S
Molecular Weight: 363.5 g/mol

S-Trityl-L-cysteine

CAS No.: 2799-07-7

VCID: VC21536735

Molecular Formula: C22H21NO2S

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

S-Trityl-L-cysteine - 2799-07-7

Description

S-Trityl-L-cysteine is a compound known for its potent inhibitory effects on the human mitotic kinesin Eg5, which plays a crucial role in the formation of the bipolar mitotic spindle during cell division. This compound has been extensively studied for its potential as an anticancer agent due to its ability to block mitotic progression, thereby inhibiting tumor growth.

Biological Activity

S-Trityl-L-cysteine acts as a reversible, tight-binding inhibitor of Eg5. It specifically blocks mitotic progression by preventing the separation of duplicated centrosomes and the formation of bipolar spindles, leading to cells being arrested in the mitotic phase with monoastral spindles. Upon removal of S-Trityl-L-cysteine, cells can exit mitosis normally .

In Vitro and In Vivo Studies

  • In Vitro: S-Trityl-L-cysteine inhibits Eg5-driven microtubule sliding velocity in a reversible manner with an IC50 of 500 nM. It targets the catalytic domain of Eg5, inhibiting both basal and microtubule-activated ATPase activity as well as mant-ADP release .

  • In Vivo: Optimized analogues of S-Trityl-L-cysteine have shown good oral bioavailability and pharmacokinetics, inducing complete tumor regression in lung cancer xenograft models .

Mechanism of Action

S-Trityl-L-cysteine binds more tightly to Eg5 than monastrol due to its faster association rate and slower release rate. This tight binding is crucial for its potent inhibitory effect on Eg5, which is specific among human kinesins tested .

Comparison with Other Inhibitors

InhibitorAssociation Rate (μM^-1 s^-1)Release Rate (s^-1)Specificity
S-Trityl-L-cysteine6.13.6Specific for Eg5
Monastrol0.7815Less specific than S-Trityl-L-cysteine

Antitumor Activity

S-Trityl-L-cysteine has been confirmed to exhibit antitumor activity in vitro by mediating cell apoptosis and affecting cell cycle progression. It specifically blocks cells in the M phase, leading to mitotic arrest .

Derivatives and Analogues

Derivatives of S-Trityl-L-cysteine have been developed to improve its solubility and potency. These analogues retain the anticancer activity while addressing some of the limitations associated with the original compound, such as solubility issues .

CAS No. 2799-07-7
Product Name S-Trityl-L-cysteine
Molecular Formula C22H21NO2S
Molecular Weight 363.5 g/mol
IUPAC Name (2R)-2-amino-3-tritylsulfanylpropanoic acid
Standard InChI InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Standard InChIKey DLMYFMLKORXJPO-FQEVSTJZSA-N
Isomeric SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Synonyms S-Trityl-L-cysteine;2799-07-7;(+)-S-Trityl-L-cysteine;3-Tritylthio-L-alanine;Tritylcysteine;H-Cys(Trt)-OH;NSC83265;S-Tritylcysteine;L-Alanine,3-(tritylthio)-;S-(Triphenylmethyl)-L-cysteine;Alanine,3-(tritylthio)-,L-;(2R)-2-amino-3-[(triphenylmethyl)sulfanyl]propanoicacid;CHEMBL392695;DLMYFMLKORXJPO-FQEVSTJZSA-N;NSC124663;BRN2339626;ST092344;S-Triphenylmethyl-L-cysteine;NSC-83265;ZZD;STLC;PubChem19027;NCIMech_000214;AC1L2Q2D;KSC491M7D
Reference Luo et al. ATP-Competitive Inhibitors of the Mitotic Kinesin KSP that Function via an Allosteric Mechanism Nature Chemical Biology, doi: 10.1038/NChemBio.2007.34, published online 7 October 2007. http://www.nature.com/naturechemicalbiology
PubChem Compound 76044
Last Modified Aug 15 2023

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